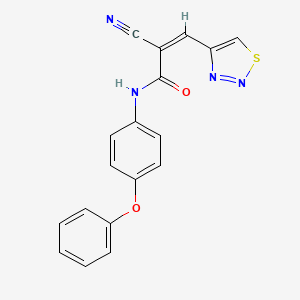

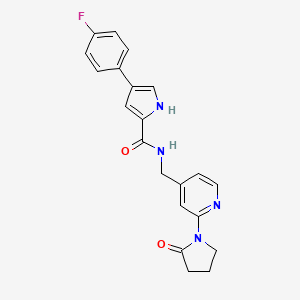

![molecular formula C19H19FN2O4S B2524966 (Z)-N-(5,6-diméthoxy-3-(2-méthoxyéthyl)benzo[d]thiazol-2(3H)-ylidène)-3-fluorobenzamide CAS No. 895449-34-0](/img/structure/B2524966.png)

(Z)-N-(5,6-diméthoxy-3-(2-méthoxyéthyl)benzo[d]thiazol-2(3H)-ylidène)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H19FN2O4S and its molecular weight is 390.43. The purity is usually 95%.

BenchChem offers high-quality (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- (Z)-N-(5,6-diméthoxy-3-(2-méthoxyéthyl)benzo[d]thiazol-2(3H)-ylidène)-3-fluorobenzamide a démontré un potentiel anticancéreux prometteur. Les chercheurs ont étudié ses effets sur les lignées cellulaires tumorales, révélant une inhibition de la prolifération cellulaire et une induction de l'apoptose. Des études supplémentaires explorent son mécanisme d'action et son potentiel en tant qu'agent chimiothérapeutique novateur .

- Le composé présente une activité antioxydante en raison de ses caractéristiques structurales. Il piège les radicaux libres, protégeant les cellules du stress oxydatif. Les chercheurs ont exploré son potentiel dans la prévention des maladies liées à l'âge et des dommages oxydatifs .

- Des études suggèrent que ce composé pourrait avoir des propriétés neuroprotectrices. Il pourrait potentiellement atténuer les conditions neurodégénératives en modulant le stress oxydatif, l'inflammation et l'apoptose neuronale. Les investigations continuent d'explorer sa pertinence thérapeutique en neurologie .

- La partie benzothiazole du composé contribue à ses effets anti-inflammatoires. Il inhibe les cytokines et les enzymes pro-inflammatoires, ce qui en fait un candidat pour la gestion des troubles inflammatoires. Les chercheurs étudient son potentiel dans des affections comme la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin .

- Au-delà des applications biologiques, This compound a été étudié pour ses propriétés électrochimiques. Il peut être incorporé dans des matériaux pour supercondensateurs en raison de sa capacité spécifique et de sa conductivité élevées. Les chercheurs visent à améliorer les dispositifs de stockage d'énergie à l'aide de ce composé .

- L'échafaudage benzothiazole du composé le rend précieux en synthèse organique. Les chercheurs l'ont utilisé comme un bloc de construction pour construire des molécules complexes. De plus, il montre une activité catalytique dans certaines réactions, ce qui le rend utile dans les approches de chimie verte .

Activité Anticancéreuse

Propriétés Antioxydantes

Effets Neuroprotecteurs

Applications Anti-inflammatoires

Matériaux pour Supercondensateurs

Synthèse Organique et Catalyse

Mécanisme D'action

Target of Action

The primary target of this compound is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that mediates the toxicity of certain environmental contaminants .

Mode of Action

The compound interacts with its target, AhR, by binding to it. This binding event triggers a series of changes in the receptor, which can lead to alterations in gene expression and cellular function .

Biochemical Pathways

The compound’s interaction with AhR affects various biochemical pathways. One key pathway is the Excited State Intramolecular Proton Transfer (ESIPT) . This pathway involves the transfer of a proton within the molecule during an excited state, leading to the emission of light .

Pharmacokinetics

It’s noted that the compound exhibits good thermal stability , which could potentially influence its bioavailability.

Result of Action

The result of the compound’s action is primarily observed in its photophysical properties. Due to the ESIPT characteristic, the compound exhibits dual fluorescence (vinyl alcohol emission and ketone emission) in solution and only one type of emission in solid films . After coordination with a boron difluoride compound, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Action Environment

The action of the compound is influenced by environmental factors such as solvent polarity. For instance, the ESIPT reaction of the compound is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the chemical environment in which it is situated .

Propriétés

IUPAC Name |

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4S/c1-24-8-7-22-14-10-15(25-2)16(26-3)11-17(14)27-19(22)21-18(23)12-5-4-6-13(20)9-12/h4-6,9-11H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZJPLDDKKNQLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

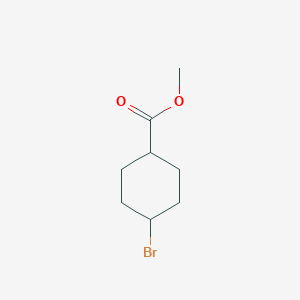

![1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2524886.png)

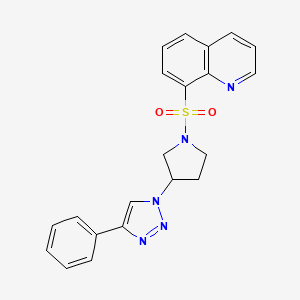

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2524889.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2524894.png)

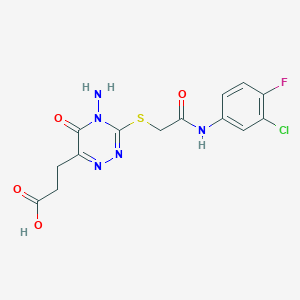

![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine](/img/structure/B2524902.png)

![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2524904.png)

![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)